molecular formula C15H16O5 B1227787 Pentalenolactone P CAS No. 93361-68-3

Pentalenolactone P

Cat. No.: B1227787
CAS No.: 93361-68-3
M. Wt: 276.28 g/mol
InChI Key: QZXYENXDDHSXAD-KRFMCOFKSA-N
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Description

Pentalenolactone P is a sesquiterpenoid natural product isolated from Streptomyces bacteria, specifically Streptomyces omiyaensis . It serves as a key biosynthetic intermediate in the formation of the sesquiterpene antibiotic pentalenolactone . Research indicates that this compound is a proposed cyclopropyl intermediate in the complex biosynthetic pathway, helping to elucidate the oxidative rearrangement that transforms the parent hydrocarbon pentalenene into the final pentalenolactone structure . The compound has a molecular formula of C15H16O5 and a molecular weight of 276.29 Da . Studies of this compound and its related pathway enzymes, such as the heme-thiolate protein pentalenolactone synthase (EC 1.14.19.8), are vital for advancing the understanding of cytochrome P450-catalyzed reactions in bacterial secondary metabolism . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

93361-68-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(1R,3R,5S,6R,9R,13R)-3-methyl-12-oxospiro[11-oxatetracyclo[7.4.0.01,6.03,5]tridec-7-ene-13,2'-oxirane]-8-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-13-3-9(13)8-2-7(11(16)17)10-4-19-12(18)15(6-20-15)14(8,10)5-13/h2,8-10H,3-6H2,1H3,(H,16,17)/t8-,9+,10+,13-,14-,15-/m1/s1

InChI Key

QZXYENXDDHSXAD-KRFMCOFKSA-N

SMILES

CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O

Isomeric SMILES

C[C@]12C[C@H]1[C@H]3C=C([C@H]4[C@]3(C2)[C@@]5(CO5)C(=O)OC4)C(=O)O

Canonical SMILES

CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O

Synonyms

pentalenolactone P

Origin of Product

United States

Scientific Research Applications

Biosynthesis and Mechanism of Action

Pentalenolactone P is synthesized through a complex biosynthetic pathway involving multiple genes within Streptomyces species. The key steps include:

  • Cyclization of Farnesyl Diphosphate : The initial step involves the conversion of farnesyl diphosphate to pentalenene, which serves as the parent hydrocarbon for pentalenolactone derivatives .
  • Oxidative Rearrangement : The final biosynthetic step is catalyzed by cytochrome P450 enzymes, facilitating the oxidative rearrangement necessary for pentalenolactone formation .

The antibiotic exhibits its effects primarily by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for cellular metabolism . This inhibition leads to metabolic disruption in susceptible organisms.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms:

  • Gram-positive and Gram-negative Bacteria : It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Fungi and Protozoa : The compound also exhibits antifungal properties and has been tested against protozoan pathogens .

Table 1: Antimicrobial Efficacy of this compound

Microorganism TypeActivity
Gram-positive BacteriaEffective
Gram-negative BacteriaEffective
FungiModerate to Effective
ProtozoaEffective

Antiviral Properties

Research indicates that this compound can inhibit the replication of DNA viruses, specifically herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . This property highlights its potential as an antiviral agent, particularly in treating viral infections where conventional therapies may fail.

Vascular Smooth Muscle Cell Proliferation Inhibition

In addition to its antimicrobial and antiviral properties, this compound has been found to inhibit vascular smooth muscle cell proliferation. This characteristic suggests potential applications in treating cardiovascular diseases where excessive smooth muscle cell growth is a concern .

Case Study 1: Antimicrobial Screening

A study conducted on Streptomyces sp. NRRL S-4 identified several pentalenolactone analogs with moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. The research confirmed the functional biosynthetic pathway for pentalenolactone in this strain, underscoring its potential as a source for natural antibiotics .

Case Study 2: Antiviral Activity

In vitro studies demonstrated that this compound effectively inhibited HSV-1 replication in cultured cells. The mechanism was attributed to the compound's ability to interfere with viral DNA synthesis, providing insights into its potential therapeutic use against herpesvirus infections .

Preparation Methods

Enzymatic Mechanism

Crystallographic studies of CYP161C2 (PntM) from Streptomyces arenae revealed a unique active site featuring residues F232, M77, and M81, which distinguish it from other P450 enzymes. The reaction proceeds via a transient neopentyl cation intermediate, formed through outer-shell electron transfer from a C1 radical to the heme-iron center. Steric hindrance at the C-1si position prevents oxygen rebound, favoring carbocation rearrangement into the final lactone structure.

Key catalytic features :

  • Substrate specificity for pentalenolactone F

  • pH-dependent proton relay networks for Compound I formation

  • No anchimeric stabilization by the 6,7-double bond

Fermentation-Based Production

This compound is natively produced through microbial fermentation. The 1984 isolation from Streptomyces omiyaensis established foundational protocols:

Strain and Culture Conditions

ParameterSpecificationSource
MicroorganismStreptomyces omiyaensis (strain NA)
MediumGlucose-peptone-yeast extract
Fermentation Duration7 days at 27°C
Extraction SolventAcetone

Purification Workflow

  • Acetone extraction of mycelial cake

  • Ethyl acetate partitioning at pH 2.0

  • Silica gel chromatography with chloroform-methanol gradients

  • Crystallization from benzene-hexane

Yields from this process typically range from 10–20 mg/L, reflecting the metabolic complexity of sesquiterpenoid biosynthesis.

Structural Elucidation and Quality Control

Post-isolation structural confirmation employed advanced spectroscopic techniques:

Analytical Techniques

  • 13C NMR : Distinguished C-1 (S) configuration via W-coupling between H-14/H-8 (4J ≈ 0.5 Hz) and H-14/H-3a (4J = 1.3 Hz)

  • IR Spectroscopy : Lactone carbonyl absorption at 1765 cm⁻¹

  • X-ray Crystallography : Resolved spiro[11-oxatetracyclo...] framework (PDB: 5L1P)

Stability Considerations

This compound undergoes acid-catalyzed degradation to AA-571 analogues, necessitating neutral pH storage.

Challenges in Biosynthetic Preparation

Metabolic Bottlenecks

  • Low titers : Native Streptomyces strains produce ≤20 mg/L

  • Intermediate instability : Pentalenolactone F requires enzymatic conversion within 24h

Engineering Strategies

Recent advances leverage structural insights from PntM:

  • Site-directed mutagenesis of M77/M81 to modulate substrate binding

  • Fed-batch fermentation with precursor feeding

Comparative Analysis of Preparation Methods

MethodYield (mg/L)TimeframeTechnical Complexity
Native Fermentation10–207 daysModerate
Engineered Strains*50–1005 daysHigh

*Theoretical projections based on

Q & A

Q. What are the key enzymatic steps in the biosynthesis of pentalenolactone P?

this compound (10) is a trace metabolite in the pentalenolactone family. Its biosynthesis involves cytochrome P450 enzymes (e.g., PenM/CYP161C3 and PntM/CYP161C2) catalyzing an oxidative rearrangement of pentalenolactone F (4) to pentalenolactone (1). Minor byproducts like this compound arise via competing deprotonation of carbocationic intermediates during this step . Researchers can validate these steps using heterologous expression of gene clusters (e.g., penM, pntM) in Streptomyces mutants, complemented with GC-MS analysis to detect intermediates .

Q. How can this compound be detected and quantified in microbial extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound. Methylated extracts of Streptomyces cultures are analyzed, with comparisons to synthetic standards for quantification. For trace components like this compound, high-resolution MS and isotopic labeling improve sensitivity .

Q. What genomic strategies identify biosynthetic gene clusters responsible for this compound production?

Genome mining in Streptomyces species focuses on conserved terpene synthase and cytochrome P450 genes. For example, the ptl cluster in S. avermitilis includes ptlH (dioxygenase) and ptlF (dehydrogenase). Knockout mutants (e.g., ΔpenMZD22) combined with metabolite profiling confirm gene function .

Advanced Research Questions

Q. How can contradictions between proposed biosynthetic pathways and experimental data be resolved?

Discrepancies often arise from undetected intermediates or competing pathways. For example, pentalenolactone H (7) was excluded as an intermediate due to stereochemical incompatibility with isotopic labeling data . Researchers should combine in vitro enzymatic assays (e.g., purified PenM/PntM with NADPH and O₂) with in vivo gene knockout studies to reconcile findings .

Q. What experimental approaches validate the stereochemical outcomes of the oxidative rearrangement catalyzed by P450 enzymes?

Isotopic labeling (e.g., deuterium at H-1si of pentalenolactone F) and NMR analysis track stereospecific hydrogen loss during the rearrangement. X-ray crystallography of enzyme-substrate complexes (e.g., PtlH) provides structural insights into active-site interactions .

Q. How do minor metabolites like this compound inform the mechanistic understanding of biosynthetic pathways?

Trace byproducts suggest alternative reaction pathways. For instance, this compound formation implies a corner-protonated cyclopropane intermediate during the oxidative rearrangement. Computational modeling (e.g., DFT calculations) and kinetic isotope effects (KIEs) can test this hypothesis .

Q. What methodologies ensure reproducibility in studying this compound biosynthesis?

Detailed experimental protocols must include:

  • Standardized culture conditions (e.g., Streptomyces strains, media).
  • Consistent overexpression of electron transport proteins (e.g., fdxD, fprD) to enhance metabolite yield .
  • Transparent reporting of MS parameters and raw data in supplementary materials, per guidelines like Beilstein Journal of Organic Chemistry .

Data Analysis and Interpretation

Q. How should researchers address low yields of this compound in in vitro assays?

Optimize enzyme-to-substrate ratios and co-factor availability (e.g., NADPH, ferredoxin). Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance detection limits. Compare results with in vivo complementation studies to confirm biological relevance .

Q. What statistical methods are appropriate for analyzing enzymatic kinetics in this compound-related studies?

Steady-state kinetic parameters (e.g., kcat, Km) for PenM/PntM should be calculated using nonlinear regression of Michaelis-Menten plots. Error analysis must account for enzyme instability, as seen in kcat = 10.5 ± 1.7 min⁻¹ for PenM .

Experimental Design

Q. Q. How to design a study investigating the ecological role of this compound in Streptomyces?

  • Hypothesis : this compound acts as a signaling molecule or antibiotic.
  • Methods :
  • Gene deletion (ΔptlF) to abolish this compound production.
  • Comparative metabolomics and bioassays against soil microbes.
  • RNA-seq to identify regulatory networks affected by the metabolite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalenolactone P
Reactant of Route 2
Pentalenolactone P

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